Chondroitin Sulfate Sodium Salt

Catalog No.
S1772831
CAS No.
9082-07-9
M.F
C13H21NO15S
M. Wt
463.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin Sulfate Sodium Salt

CAS Number

9082-07-9

Product Name

Chondroitin Sulfate Sodium Salt

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C13H21NO15S

Molecular Weight

463.37 g/mol

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1

InChI Key

KXKPYJOVDUMHGS-OSRGNVMNSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

Chondroitin Hydrogen Sulfate Sodium Salt; Chondroitin Polysulfate Sodium; Chondrolon; Chondron; Chondron (Polysaccharide); Condrosulf; Gepan; ND 3482; Sodium Chondroitin Polysulfate; Sodium Chondroitin Sulfate; Structum; Uropol S;

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
  • Structural Support: CSSS attracts and retains water within the cartilage, providing a lubricating and shock-absorbing effect. Studies have shown that CSSS can stimulate the production of proteoglycans, which are essential for maintaining the structure and integrity of cartilage [].
  • Anti-inflammatory Properties: CSSS may possess anti-inflammatory properties by inhibiting the activity of enzymes that break down cartilage and by reducing the production of inflammatory molecules [].

These potential benefits have led to its exploration in the scientific research of various conditions affecting joints:

Osteoarthritis Research

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. Several studies have investigated the effectiveness of CSSS in managing OA symptoms. While some large-scale trials initially yielded conflicting results, recent meta-analyses suggest that CSSS, particularly when combined with glucosamine, might offer modest benefits in reducing pain and improving joint function in patients with OA [, ].

Wound Healing and Tissue Repair

CSSS may also play a role in wound healing and tissue repair. Studies suggest that CSSS can promote cell proliferation and migration, essential processes for tissue regeneration []. Further research is needed to determine the potential clinical applications of CSSS in wound healing.

Other Potential Applications

Preliminary research suggests that CSSS may have additional applications in various fields, including:

  • Corneal Surgery: As a component of viscoelastic solutions, CSSS can provide lubrication and protection during ophthalmic procedures like cataract surgery [].
  • Skin Substitutes: CSSS is a component of some skin substitutes used to treat burns, potentially aiding in tissue regeneration and wound healing [].

Chondroitin Sulfate Sodium Salt is a sulfated glycosaminoglycan, primarily found in the extracellular matrix of cartilage. It is composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine, with sulfate groups attached at specific positions. This compound is recognized for its role as a symptomatic slow-acting drug for osteoarthritis, providing pain relief and improving joint mobility over time . Chondroitin Sulfate Sodium Salt can be derived from various animal sources, particularly bovine cartilage, and is marketed both as a dietary supplement and a pharmaceutical product in different regions .

The mechanism of action of CSSS for joint health is not fully understood. Some proposed mechanisms include:

  • Attracting water: The sulfate groups in CSSS attract and hold water molecules, which helps to hydrate and lubricate cartilage [].
  • Inhibiting enzymes: CSSS may inhibit enzymes that break down cartilage components [].
  • Stimulating synthesis: CSSS might stimulate the production of new cartilage by chondrocytes, the cells that build and maintain cartilage [].
  • Gastrointestinal upset (diarrhea, nausea) [].
  • Increased bleeding risk, especially for those taking blood-thinning medications [].
Typical of glycosaminoglycans. These include:

  • Sulfation: The addition of sulfate groups to the hydroxyl groups on the sugar units, which enhances its biological activity.
  • Degradation: Enzymatic degradation by specific glycosidases and sulfatases, leading to smaller oligosaccharides that may have different biological functions.
  • Cross-linking: Interaction with other macromolecules in the extracellular matrix, contributing to the structural integrity of cartilage .

Chondroitin Sulfate Sodium Salt exhibits several biological activities:

  • Anti-inflammatory effects: It can inhibit the activity of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in joint tissues.
  • Cartilage protection: It helps maintain cartilage structure by promoting chondrocyte proliferation and inhibiting matrix degradation.
  • Joint lubrication: Enhances synovial fluid viscosity, improving joint mobility and reducing friction during movement .

Chondroitin Sulfate Sodium Salt can be synthesized through various methods:

  • Extraction from Animal Sources: Typically extracted from bovine or porcine cartilage through enzymatic hydrolysis followed by purification processes.
  • Chemical Synthesis: Involves the stepwise assembly of disaccharide units using protected sugar derivatives and subsequent sulfation reactions.
  • Biotechnological Methods: Utilizing recombinant DNA technology to produce chondroitin sulfate through microbial fermentation .

Chondroitin Sulfate Sodium Salt has diverse applications:

  • Pharmaceuticals: Used in formulations for treating osteoarthritis and joint disorders.
  • Dietary Supplements: Commonly marketed as a supplement for joint health.
  • Research: Employed in studies related to cell signaling, tissue engineering, and regenerative medicine .

Interaction studies have shown that Chondroitin Sulfate Sodium Salt can interact with various biological molecules:

  • Proteins: Binds to growth factors and receptors involved in cellular signaling pathways, influencing cell behavior.
  • Other Glycosaminoglycans: Interacts with hyaluronic acid and keratan sulfate, forming complexes that enhance their biological functions.
  • Drugs: May affect the pharmacokinetics of certain medications by altering their absorption or distribution in tissues .

Chondroitin Sulfate Sodium Salt shares structural similarities with other glycosaminoglycans but has unique properties that distinguish it:

CompoundStructure/CompositionUnique Features
Hyaluronic AcidRepeating disaccharide units of glucuronic acid and N-acetylglucosaminePrimarily involved in tissue hydration and lubrication
Keratan SulfateComposed of galactose and N-acetylglucosamine unitsFound in cornea and cartilage; less sulfated than chondroitin sulfate
Heparan SulfateAlternating units of glucuronic acid and N-acetylglucosamine with high sulfationPlays a role in cell signaling and anticoagulation
Dermatan SulfateContains L-iduronic acid instead of D-glucuronic acidInvolved in wound healing and fibrosis

Chondroitin Sulfate Sodium Salt is unique due to its specific sulfation patterns that dictate its biological activity, particularly its protective effects on cartilage compared to other glycosaminoglycans .

XLogP3

-4.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

463.06319014 g/mol

Monoisotopic Mass

463.06319014 g/mol

Heavy Atom Count

30

Related CAS

9007-28-7 (Parent)

Use Classification

Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

Chondroitin, hydrogen sulfate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-23

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